2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester involves several steps. The synthetic route typically starts with the preparation of the corresponding carboxylic acid, followed by esterification to form the ethyl ester. The amino and hydroxy groups are introduced through specific reactions involving appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions, modifications, and functions. Additionally, it is used in the synthesis of complex molecules and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester can be compared with other similar compounds, such as:
2-Amino-3-hydroxy-hexadecanoic Acid Ethyl Ester: Lacks the methyl group at the 15th position.
3-Hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester: Lacks the amino group at the 2nd position.
2-Amino-15-methyl-hexadecanoic Acid Ethyl Ester: Lacks the hydroxy group at the 3rd position. The presence of the amino, hydroxy, and methyl groups in this compound contributes to its unique chemical properties and reactivity
Properties
IUPAC Name |
ethyl (2R,3R)-2-amino-3-hydroxy-15-methylhexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3/t17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSTXHIBWMQIGZ-QZTJIDSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](CCCCCCCCCCCC(C)C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453620 |
Source
|
Record name | 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750560-88-4 |
Source
|
Record name | 2-Amino-3-hydroxy-15-methyl-hexadecanoic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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